8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of an imidazo[1,2-a]pyridine precursor, followed by the introduction of a difluoromethyl group. The final step involves the carboxylation of the intermediate compound to yield the desired product. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also critical due to the use of hazardous reagents and high temperatures.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, as well as a difluoromethyl group. These substituents confer distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. This uniqueness makes the compound valuable for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF2N2O2/c10-4-1-3(11)2-15-6(9(16)17)5(7(12)13)14-8(4)15/h1-2,7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEMSKRLPGNAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1Cl)C(=O)O)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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